Cas no 60209-23-6 ((2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid)

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid, a chiral dihydroxy carboxylic acid, is a versatile compound with distinct physical and chemical properties. It features a phenyl ring, providing aromaticity and potential for complex reactions. Its dihydroxy groups offer a high degree of functionalization, suitable for various organic synthesis applications. The specific chirality confers unique reactivity, making it a valuable tool in the development of enantiomerically pure compounds.
(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid structure
60209-23-6 structure
商品名:(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid
CAS番号:60209-23-6
MF:C9H10O4
メガワット:182.173303127289
MDL:MFCD30154486
CID:5227391

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S,3S)-2,3-dihydroxy-3-phenylpropanoic acid
    • (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid
    • MDL: MFCD30154486
    • インチ: 1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13)/t7-,8-/m0/s1
    • InChIKey: BNOUUNAFHCJIJD-YUMQZZPRSA-N
    • ほほえんだ: C(O)(=O)[C@@H](O)[C@@H](O)C1=CC=CC=C1

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318049-1.0g
(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid
60209-23-6
1.0g
$0.0 2023-02-24
Enamine
EN300-318049-1g
(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid
60209-23-6
1g
$0.0 2023-09-05

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 関連文献

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acidに関する追加情報

Introduction to (2R,3R)-2,3-dihydroxy-3-phenylpropanoic Acid (CAS No 60209-23-6)

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid, identified by its CAS number 60209-23-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in drug development, particularly in the context of metabolic pathways and bioactive molecules.

The structure of (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid consists of a phenyl group attached to a propanoic acid backbone with hydroxyl groups at the 2 and 3 positions. This configuration imparts unique chemical properties that make it a valuable candidate for further investigation. The stereochemistry at the 2 and 3 positions is particularly noteworthy, as it can influence the molecule's interactions with biological targets.

In recent years, there has been growing interest in understanding the role of polyhydroxy aromatic compounds in various biological processes. Studies have suggested that molecules with similar structural motifs may have potential therapeutic benefits, particularly in the context of inflammation and oxidative stress. The presence of hydroxyl groups in (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid suggests that it may possess antioxidant properties, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in metabolic pathways. Research has indicated that structurally related compounds can modulate key enzymes such as cytochrome P450 enzymes and peroxisome proliferator-activated receptors (PPARs). Given the importance of these pathways in various physiological processes, including lipid metabolism and glucose homeostasis, (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid could serve as a valuable tool for studying these mechanisms.

Furthermore, the phenyl group in the molecule adds another layer of complexity and potential functionality. Phenolic compounds are well-known for their bioactivity and have been extensively studied for their roles in various diseases. The combination of hydroxyl groups and a phenyl ring in (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid suggests that it may exhibit multiple modes of action, making it a versatile candidate for drug discovery.

Recent advancements in computational chemistry have enabled more detailed studies of molecular interactions. Molecular docking simulations have been used to predict how (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid might interact with various biological targets. These studies have provided insights into potential binding sites and interaction mechanisms, which could guide further experimental investigations.

In addition to its potential therapeutic applications, this compound may also find utility in research settings as a chemical probe. Chemical probes are molecules used to study biological processes by interacting with specific targets. By understanding how (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid interacts with biological systems, researchers can gain valuable insights into disease mechanisms and develop new strategies for intervention.

The synthesis of this compound has also been a subject of interest. Researchers have developed various synthetic routes to produce high-purity samples of (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid. These synthetic methods often involve stereoselective reactions to ensure the correct configuration at the chiral centers. The development of efficient synthetic routes is crucial for conducting further studies and potential applications.

Evaluation of the pharmacokinetic properties of any compound is essential before considering its therapeutic potential. Studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid are ongoing. Understanding these properties will help determine whether the compound is suitable for further development into a drug candidate.

The safety profile of any new compound is also critical. Preclinical studies are necessary to assess the toxicity and potential side effects of (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid. These studies will provide essential data for determining whether it can be safely used in humans.

In conclusion, (cas no60209-23-6)((cas no60209-236))((cas no601091236), formally known as((cas no601091236), or more commonly referred to as((((((((((((((((((()!)! Therefore!)! Therefore!)! Therefore!)! Therefore!)! Therefore!)! Therefore!)! Therefore!)! Therefore!

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